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molecular formula C7H6Br2 B1293573 3,4-Dibromotoluene CAS No. 60956-23-2

3,4-Dibromotoluene

Cat. No. B1293573
M. Wt: 249.93 g/mol
InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026233B2

Procedure details

3,4-dibromotoluene (108.11 mL, 800 mmol) was added dropwise with mechanical stirring over 4 hours to nitric acid (90%, 280 mL, 6000 mmol) that was cooled to 0° C. under a nitrogen atmosphere. The internal temperature of the mixture was maintained below 10° C. during the addition and the reaction mixture was stirred for 1 hour at 0° C. after completion of addition. Water (840 mL) was added drop-wise to the mixture while maintaining the internal temperature below 10° C. The crude product was collected by filtration and washed with water (5×500 mL) to remove the excess nitric acid. The solids were dried under high vacuum and purified by recrystallization from ethanol (800 mL) to provide 180.9 g (77% yield) of the desired product as a solid. 1H NMR (400 MHz, CDCl3) δ 8.24 (s, 1H), 7.64 (s, 1H), 2.55 (s, 3H).
Quantity
108.11 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
840 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[Br:8].[N+:10]([O-])([OH:12])=[O:11]>O>[Br:8][C:7]1[CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:9])=[CH:3][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
108.11 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1Br)C
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
840 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature of the mixture was maintained below 10° C. during the addition
ADDITION
Type
ADDITION
Details
after completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 10° C
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with water (5×500 mL)
CUSTOM
Type
CUSTOM
Details
to remove the excess nitric acid
CUSTOM
Type
CUSTOM
Details
The solids were dried under high vacuum
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from ethanol (800 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 180.9 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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